[2,2'-Bipyridin]-5-amine dihydrochloride is an organic compound classified within the bipyridine family, characterized by two pyridine rings connected by a single bond. Specifically, this compound features an amine group at the fifth position of one of the pyridine rings. Its chemical formula is with a molecular weight of approximately 216.12 g/mol . This compound is notable for its applications in coordination chemistry, where it functions as a bidentate ligand, forming stable complexes with transition metals, which are significant in various catalytic processes and organic synthesis.
The synthesis of [2,2'-Bipyridin]-5-amine dihydrochloride typically involves several methods:
The molecular structure of [2,2'-Bipyridin]-5-amine dihydrochloride can be described as follows:
The compound's structure features two nitrogen atoms within the pyridine rings, contributing to its ability to coordinate with metal ions effectively. The presence of the amine group allows for additional hydrogen bonding and electronic interactions, enhancing its chemical reactivity and stability in various applications .
[2,2'-Bipyridin]-5-amine dihydrochloride can undergo several significant chemical reactions:
These reactions are crucial for modifying the compound's properties and expanding its utility in synthetic applications.
The mechanism of action for [2,2'-Bipyridin]-5-amine dihydrochloride primarily revolves around its ability to coordinate with metal ions. This coordination alters the electronic properties of the metal center, enhancing its reactivity in catalytic processes. Additionally, through metal coordination, this compound can interact with biological molecules, potentially influencing enzyme activity by either inhibiting or activating specific biochemical pathways .
The physical and chemical properties of [2,2'-Bipyridin]-5-amine dihydrochloride include:
These properties make it suitable for various applications in both laboratory and industrial contexts .
The applications of [2,2'-Bipyridin]-5-amine dihydrochloride span several fields:
[2,2'-Bipyridin]-5-amine dihydrochloride (CAS: 1246767-54-3) is a functionalized bipyridine derivative where one pyridine ring bears a primary amino group at the 5-position, presented as its stable dihydrochloride salt. Its molecular formula is C₁₀H₁₁Cl₂N₃, with a molecular weight of 244.12 g/mol. The compound typically appears as a solid, requiring storage at 2–8°C under anhydrous conditions to ensure stability [1] [5]. Its free base, [2,2'-Bipyridin]-5-amine (CAS: 160539-04-8), has the SMILES notation NC1=CN=C(C2=NC=CC=C2)C=C1, reflecting the aminobipyridine core [3] [5]. This scaffold serves as a pivotal precursor for metal-coordinating ligands, bioactive molecules, and supramolecular architectures due to its bidentate nitrogen chelation capability and synthetic versatility [6] [9].
| Property | Value |
|---|---|
| CAS No. | 1246767-54-3 |
| Molecular Formula | C₁₀H₁₁Cl₂N₃ |
| Molecular Weight | 244.12 g/mol |
| Storage Conditions | Sealed, dry, 2–8°C |
| Free Base CAS | 160539-04-8 |
| Canonical SMILES (Free Base) | NC1=CN=C(C=C1)C1=CC=CC=N1 |
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8